3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine
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Description
3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound . It is part of the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole, which was treated with 1,3-diketones in glacial AcOH .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their potential biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Substitution Patterns
The substitution patterns of 1H-Pyrazolo[3,4-b]pyridines have been analyzed, establishing the type of substituents mainly used at positions N1, C3, C4, C5, and C6 . This analysis has established that the 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .
Synthesis Methods
Various synthetic strategies and approaches to 1H-Pyrazolo[3,4-b]pyridine derivatives have been reported . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .
Generality of Method
The generality of the method for synthesizing 1H-Pyrazolo[3,4-b]pyridine derivatives has been tested using a series of 5-aminopyrazole derivatives . The electronic influence of aromatic ring substitutions was evaluated .
Catalytic Activity
The catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . This was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .
properties
IUPAC Name |
3,5-dichloro-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJQTCFSLYQMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine |
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